N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(5-Methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzofuran-thiazole core linked to a benzo[d][1,3]dioxole (methylenedioxybenzene) carboxamide group. The compound’s synthesis likely involves coupling reactions between functionalized benzofuran-thiazole intermediates and benzo[d][1,3]dioxole-5-carboxylic acid derivatives, as inferred from analogous syntheses in the evidence .
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5S/c1-24-13-3-5-15-12(6-13)8-17(27-15)14-9-28-20(21-14)22-19(23)11-2-4-16-18(7-11)26-10-25-16/h2-9H,10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCUYAMKISZETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors
Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of Benzofuran Moiety: The benzofuran moiety can be introduced through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents.
Coupling with Benzo[d][1,3]dioxole-5-carboxamide: The final step involves the coupling of the synthesized thiazole and benzofuran intermediates with benzo[d][1,3]dioxole-5-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like SnCl2 or H2/Pd-C.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 under acidic or basic conditions.
Reduction: SnCl2, H2/Pd-C, NaBH4 under mild conditions.
Substitution: Halogens, nitrating agents, sulfonating agents under controlled temperature and solvent conditions.
Major Products
Oxidation: Formation of aldehydes, acids, or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has various applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.
Structural Analogues with Benzo[d][1,3]dioxole Carboxamide Moieties
a. N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2, 2a)
b. N-(3,5-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4, 2b)
c. N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
- Structure : Replaces the thiazole-benzofuran group with a linear heptyl chain.
- Pharmacology : Studied for toxicological and metabolic profiles, highlighting how alkyl chains enhance lipophilicity but reduce target specificity compared to aromatic heterocycles .
Thiazole-Containing Analogues
a. 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(2-methoxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (Compound 83)
- Structure : Shares the thiazole-carboxamide scaffold but includes a cyclopropane ring and trifluoromethoxybenzoyl substituent.
- Synthesis : Synthesized via HATU-mediated coupling (26% yield), with NMR confirming aromatic (δ 7.75–6.91 ppm) and cyclopropane (δ 1.68–1.13 ppm) protons .
- Key Difference : The trifluoromethoxy group enhances metabolic stability compared to the target compound’s methoxybenzofuran moiety.
b. 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide
- Structure : Substitutes the benzofuran with a 4-methylbenzoyl group.
- Synthesis : Involves pyridine-mediated reflux (2 hours), yielding a product confirmed by HRMS (m/z 591.141216) .
- Property Impact : The methylbenzoyl group may reduce steric hindrance, improving solubility relative to bulkier benzofuran derivatives.
Fluorescence-Active Derivatives
TPA-Benzothiazole Derivatives (e.g., Compound 2)
- Structure : Combines benzothiazole with triphenylamine (TPA) groups.
- Property : Exhibits temperature-dependent fluorescence switching between LE (locally excited) and TICT (twisted intramolecular charge transfer) states in DMF .
- Comparison : The target compound’s benzofuran-thiazole core may similarly enable fluorescence, but this remains unverified in the evidence.
Key Insights
- Synthetic Challenges : Thiazole-containing derivatives (e.g., Compounds 83–85) exhibit lower yields (~26%) than simpler carboxamides (75–77%), likely due to steric and electronic complexities .
- Pharmacological Potential: The target compound’s benzofuran-thiazole architecture may offer improved binding affinity in therapeutic targets (e.g., kinases) compared to analogues with fewer heterocycles.
Biological Activity
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, including its synthesis, mechanisms of action, and effects on different biological systems.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHNOS
- Molecular Weight : 394.4 g/mol
- CAS Number : 946312-48-7
The structure consists of a benzofuran moiety linked to a thiazole group, which is further connected to a benzo[d][1,3]dioxole carboxamide. This unique arrangement of functional groups contributes to its diverse biological activities.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of thiazole and benzofuran have been shown to inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest.
Case Study : A related compound demonstrated an IC value of 3.1 µM against the MCF-7 breast cancer cell line, indicating significant anticancer properties. The presence of methoxy groups appears to enhance the lipophilicity and biological activity of these compounds, promoting better cellular uptake and efficacy against cancer cells .
Antimicrobial Activity
The antibacterial potential of thiazole derivatives has been well-documented. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria.
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 8 | 10 |
| S. aureus | 8 | 9 |
| B. subtilis | 7 | 6 |
These findings suggest that the compound may inhibit bacterial growth by targeting essential metabolic pathways such as folate synthesis through inhibition of dihydropteroate synthetase (DHPS), leading to bacteriostatic effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to act as competitive inhibitors in critical enzymatic pathways, affecting cellular processes such as DNA replication and protein synthesis.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at various phases, particularly G1/S transition, thereby inhibiting proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
